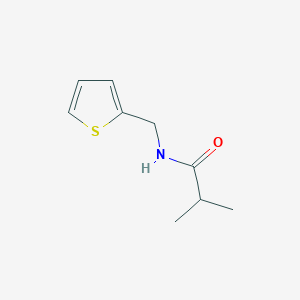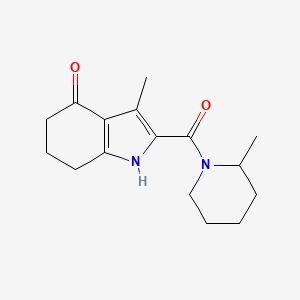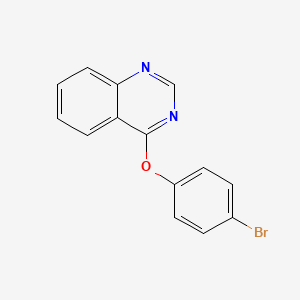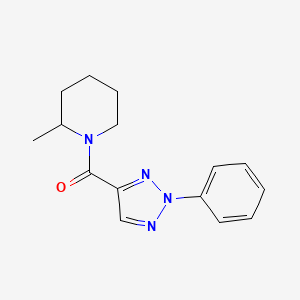![molecular formula C19H18FN3OS B7520678 N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]-2-methylpropanamide](/img/structure/B7520678.png)
N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]-2-methylpropanamide is an intriguing compound with a unique structure. It contains a 1,3-thiazole ring and a 4-fluoroaniline moiety, linked through a phenyl group to a 2-methylpropanamide side chain. This specific structure potentially offers a wide array of chemical and biological activities, making it a valuable subject in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]-2-methylpropanamide typically involves multi-step organic reactions:
Formation of 1,3-thiazole ring: : This is usually done through the cyclization reaction between a thioamide and an α-haloketone.
Introduction of 4-fluoroaniline: : Nucleophilic substitution can be used to introduce the 4-fluoroaniline group onto the 1,3-thiazole ring, typically in the presence of a strong base.
Attachment of the phenyl group: : This is generally achieved through cross-coupling reactions such as Suzuki or Stille coupling.
Addition of the 2-methylpropanamide group: : The final step involves amidation reactions where the phenyl group is connected to the 2-methylpropanamide.
Industrial Production Methods: While detailed industrial production methods for this compound are less documented due to its specialized nature, standard organic synthesis techniques in a scaled-up reactor environment are employed. Conditions are optimized to ensure purity and yield.
Chemical Reactions Analysis
Types of Reactions it Undergoes:
Oxidation: : The compound can undergo oxidation reactions typically at the thiazole ring or the aniline moiety.
Reduction: : Reduction can occur at the nitro group, converting it to an amine.
Substitution: : The phenyl and aniline rings can participate in various electrophilic and nucleophilic substitution reactions.
Oxidation: : Reagents like m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Using hydrogen gas over palladium on carbon (Pd/C).
Substitution: : Employing reagents like sodium hydride (NaH) in the presence of halides.
Major Products Formed: Oxidation yields sulfoxides or sulfones, reduction leads to primary or secondary amines, and substitutions generally result in diverse functionalized derivatives.
Scientific Research Applications
Chemistry: In chemistry, N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]-2-methylpropanamide serves as a pivotal compound for the synthesis of analogs and derivatives, aiding in the study of structure-activity relationships.
Biology: Biologically, it may exhibit properties such as enzyme inhibition or interaction with specific receptors due to its unique functional groups.
Industry: In the industry, it could be used in the development of materials or chemicals that require a high degree of specificity and reactivity.
Mechanism of Action
The mechanism by which N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]-2-methylpropanamide exerts its effects often involves interaction with molecular targets such as enzymes or receptors, inhibiting or modifying their activities. The 1,3-thiazole ring is known for its role in bioactive compounds, often facilitating interactions with specific biological molecules.
Comparison with Similar Compounds
Comparison: Compared to other similar compounds, N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]-2-methylpropanamide stands out due to its combination of a 1,3-thiazole ring and 4-fluoroaniline, which are not commonly found together. This unique structure may confer different biological and chemical properties.
List of Similar Compounds:N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]acetamide.
N-[4-[2-(3-chloroanilino)-1,3-thiazol-4-yl]phenyl]-2-methylpropanamide.
N-[4-[2-(4-fluoroanilino)-1,3-oxazol-4-yl]phenyl]-2-methylpropanamide.
Hope this article brings you one step closer to uncovering the full potential of this compound. Anything else I can help with?
Properties
IUPAC Name |
N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3OS/c1-12(2)18(24)21-15-7-3-13(4-8-15)17-11-25-19(23-17)22-16-9-5-14(20)6-10-16/h3-12H,1-2H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNCPUXHSDIRMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-[2-(1,3-Benzothiazol-2-yl)ethylamino]-2-oxoethyl] 2-piperidin-1-ylsulfonylbenzoate](/img/structure/B7520596.png)


![5-Methyl-11-phenylindeno[2,3-b]quinoline-6-carbaldehyde](/img/structure/B7520613.png)

![1-[4-(4-chloro-1H-pyrrole-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7520625.png)

![4-Chloro-5-(2,5-dimethylphenoxy)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridazin-3-one](/img/structure/B7520631.png)
![4-Chloro-7-pyridin-4-yl-1,2-diazabicyclo[2.2.1]hept-2-en-5-ol](/img/structure/B7520636.png)
![2-Methyl-4-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7520642.png)
![[4-(2-Methylfuran-3-carbonyl)piperazin-1-yl]-phenylmethanone](/img/structure/B7520663.png)
![[2-(4-Ethoxycarbonylanilino)-2-oxoethyl] 4-chloro-3-piperidin-1-ylsulfonylbenzoate](/img/structure/B7520665.png)

![2-[4-(2-Hydroxy-2-phenylethyl)piperazin-1-yl]phenol](/img/structure/B7520682.png)
